molecular formula C16H16ClNO4 B2414693 [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone CAS No. 878717-22-7

[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone

Cat. No.: B2414693
CAS No.: 878717-22-7
M. Wt: 321.76
InChI Key: FBYGGHVSVHPAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 2-chlorophenol reacts with a suitable leaving group on the furan ring, often facilitated by a base like potassium carbonate.
  • Attachment of the Morpholinylmethanone Moiety:

    • The final step involves the reaction of the intermediate with morpholine and a carbonyl source, such as phosgene or a similar reagent, to form the morpholinylmethanone group.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone typically involves multiple steps:

    • Formation of the Furan Ring:

      • The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenoxyacetic acid and furfural, under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
    • Reduction:

      • Reduction of the compound can target the carbonyl group, converting it to an alcohol. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
    • Substitution:

      • The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, hydrogen peroxide.

      Reduction: Sodium borohydride, lithium aluminum hydride.

      Substitution: Potassium carbonate, various nucleophiles.

    Major Products:

    • Oxidized derivatives of the furan ring.
    • Reduced alcohol forms of the compound.
    • Substituted derivatives with different functional groups replacing the chlorine atom.

    Scientific Research Applications

    Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Potential applications in the development of new materials with unique properties.

    Biology and Medicine:

    • Investigated for its potential as a pharmacophore in drug design.
    • Possible applications in the development of antimicrobial or anticancer agents.

    Industry:

    • Utilized in the synthesis of specialty chemicals and polymers.
    • Potential use in the production of agrochemicals or other industrial products.

    Mechanism of Action

    The mechanism by which [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and morpholinylmethanone moiety can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

    Comparison with Similar Compounds

    • [5-[(2-Fluorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
    • [5-[(2-Bromophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
    • [5-[(2-Methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone

    Comparison:

    • The presence of different substituents on the phenoxy group (e.g., chlorine, fluorine, bromine, methyl) can significantly alter the compound’s reactivity and biological activity.
    • [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone is unique due to the specific electronic and steric effects imparted by the chlorine atom, which can influence its interaction with biological targets and its overall stability.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H16ClNO4/c17-13-3-1-2-4-14(13)21-11-12-5-6-15(22-12)16(19)18-7-9-20-10-8-18/h1-6H,7-11H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FBYGGHVSVHPAAI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H16ClNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401328469
    Record name [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401328469
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    321.75 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    34.4 [ug/mL] (The mean of the results at pH 7.4)
    Record name SID49726786
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4

    CAS No.

    878717-22-7
    Record name [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401328469
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.